

# Spectroscopic Analysis of Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl thiomorpholine-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles predicted and expected spectroscopic data based on its chemical structure and offers detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Properties

- IUPAC Name: **Ethyl thiomorpholine-3-carboxylate**
- CAS Number: 58729-31-0[1]
- Molecular Formula:  $C_7H_{13}NO_2S$ [1][2]
- Molecular Weight: 175.25 g/mol [1][2]
- Structure:

## Spectroscopic Data

Due to the limited availability of experimentally derived public data for **Ethyl thiomorpholine-3-carboxylate**, this section presents a combination of predicted data and expected values based on the analysis of analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.7	Triplet (t)	1H	CH-COO
~3.2 - 3.0	Multiplet (m)	2H	-S-CH <sub>2</sub> -CH <sub>2</sub> -N-
~2.9 - 2.7	Multiplet (m)	2H	-S-CH <sub>2</sub> -CH <sub>2</sub> -N-
~2.6	Multiplet (m)	2H	-N-CH <sub>2</sub> -CH(COO)-
~2.0	Singlet (s, broad)	1H	NH
~1.3	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Expected  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	C=O (Ester)
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~58	CH-COO
~48	-N-CH <sub>2</sub> -CH(COO)-
~46	-S-CH <sub>2</sub> -CH <sub>2</sub> -N-
~30	-S-CH <sub>2</sub> -CH <sub>2</sub> -N-
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch
2980-2850	Medium-Strong	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1200	Strong	C-O Stretch (Ester)
~1100	Strong	C-N Stretch
~700	Medium	C-S Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following are predicted m/z values for various adducts.[3]

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
$[M+H]^+$	176.07398
$[M+Na]^+$	198.05592
$[M-H]^-$	174.05942
$[M]^+$	175.06615

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

## NMR Spectroscopy



[Click to download full resolution via product page](#)

**Caption:** General workflow for NMR spectroscopic analysis.

## IR Spectroscopy



[Click to download full resolution via product page](#)

**Caption:** General workflow for IR spectroscopic analysis.

## Mass Spectrometry

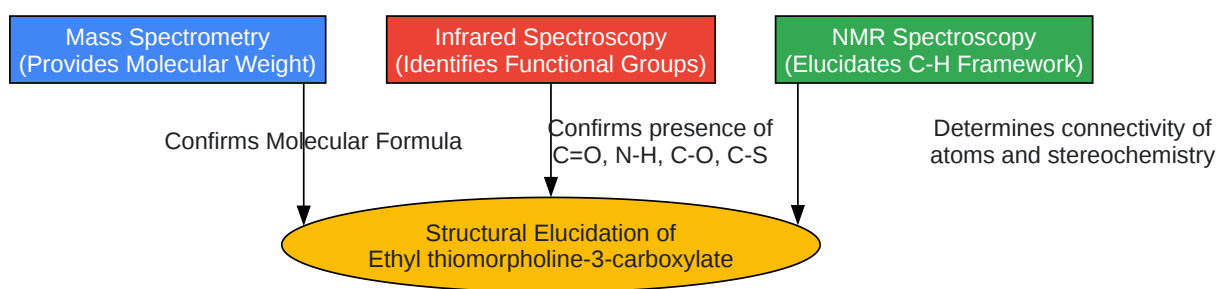


[Click to download full resolution via product page](#)

**Caption:** General workflow for Mass Spectrometry analysis.

## Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where information from each technique complements the others to build a complete structural picture.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ETHYL THIOMORPHOLINE-3-CARBOXYLATE | CAS 58729-31-0 [matrix-fine-chemicals.com]
- 2. Ethyl thiomorpholine-3-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - Ethyl thiomorpholine-3-carboxylate (C7H13NO2S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283112#spectroscopic-data-of-ethyl-thiomorpholine-3-carboxylate-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)